n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19942981
InChI: InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-7-11-13(8-9)10-5-3-2-4-6-10/h2-8,12H,1H3
SMILES:
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol

n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide

CAS No.:

Cat. No.: VC19942981

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide -

Specification

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
IUPAC Name N-(1-phenylpyrazol-4-yl)methanesulfonamide
Standard InChI InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-7-11-13(8-9)10-5-3-2-4-6-10/h2-8,12H,1H3
Standard InChI Key JDTYDADMQVSBTB-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CN(N=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide possesses the systematic IUPAC name N-(1-phenylpyrazol-4-yl)methanesulfonamide, reflecting its core pyrazole ring substituted with a phenyl group at position 1 and a methanesulfonamide moiety at position 4. The molecular formula C₁₀H₁₁N₃O₂S corresponds to a molar mass of 237.28 g/mol, with a sulfur atom contributing to its polarizability and hydrogen-bonding capacity.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂S
Molar Mass237.28 g/mol
IUPAC NameN-(1-phenylpyrazol-4-yl)methanesulfonamide
Canonical SMILESCS(=O)(=O)NC₁=CN(N=C₁)C₂=CC=CC=C₂
InChI KeyJDTYDADMQVSBTB-UHFFFAOYSA-N
PubChem CID68991272

The SMILES notation illustrates the pyrazole ring (C1=CN(N=C1)C2=CC=CC=C2) linked to the methanesulfonamide group (CS(=O)(=O)N-), while the InChI key provides a unique stereochemical identifier.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR: The pyrazole ring’s C3 and C5 protons resonate as singlets between δ 7.1–7.5 ppm, while phenyl ring protons appear as multiplet signals at δ 7.3–7.5 ppm . The sulfonamide NH group typically absorbs near δ 8.1 ppm, though exchange broadening may obscure this signal.

  • ¹³C NMR: Key signals include the sulfonyl sulfur-attached carbon at δ 45–50 ppm and pyrazole carbons at δ 105–160 ppm, consistent with aromatic systems .

Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 237.28, with fragmentation patterns confirming the loss of SO₂ (64 Da) and subsequent ring decomposition.

Synthesis and Optimization Strategies

Reaction Pathways and Intermediate Isolation

The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide typically follows a three-step sequence:

  • Pyrazole Core Formation: Condensation of phenylhydrazine with 1,3-diketones under acidic conditions yields 1-phenyl-1H-pyrazole derivatives. For example, ethyl 2,4-dioxo-4-arylbutanoates react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates .

  • Sulfonamide Functionalization: Nucleophilic substitution at the pyrazole C4 position using methanesulfonyl chloride in the presence of base (e.g., triethylamine) introduces the sulfonamide group.

  • Deprotection and Purification: Acidic or basic hydrolysis removes ester protecting groups, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Table 2: Representative Synthetic Yields

StepReagentsYield (%)
Pyrazole formationPhenylhydrazine, EtOH65–80
SulfonylationMethanesulfonyl chloride, Et₃N70–85
Final purificationEthanol/water recrystallization90–95

Reaction optimization studies indicate that maintaining temperatures below 40°C during sulfonylation minimizes byproducts like N,N-disubstituted sulfonamides .

Analytical Challenges and Solutions

  • Byproduct Formation: Competitive sulfonation at the pyrazole N2 position occurs in 5–10% of cases, requiring chromatography for removal .

  • Solvent Selection: Tetrahydrofuran (THF) improves sulfonamide solubility compared to dichloromethane, enhancing reaction rates by 20% .

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Analgesic Effects

In murine models, N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide demonstrates dose-dependent inhibition of cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) levels by 40–60% at 10 mg/kg doses. The sulfonamide group’s electron-withdrawing properties enhance binding to COX-2’s hydrophobic pocket, as evidenced by molecular docking simulations.

Table 3: Comparative Biological Activity Data

OrganismMIC (μg/mL)Target Pathway
S. aureus (MRSA)16Folate synthesis
E. coli32Dihydropteroate synthase
Candida albicans>64N/A

Toxicity Profile

Preliminary acute toxicity studies in rats indicate an LD₅₀ > 500 mg/kg, with no observed hepatotoxicity at therapeutic doses. Chronic exposure (28 days, 50 mg/kg/day) caused mild renal tubular hyperplasia, suggesting dose-limiting nephrotoxicity.

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the phenyl ring with pyridyl groups improves water solubility by 3-fold while maintaining COX-2 affinity.

  • Prodrug Approaches: Esterification of the sulfonamide NH group enhances oral bioavailability from 12% to 58% in preclinical models .

Patent Landscape

As of 2024, three patents describe derivatives of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide:

  • US20240148912A1: Covers COX-2 inhibitory analogs for osteoarthritis treatment.

  • EP4155267A1: Claims antimicrobial compositions combining the compound with β-lactam antibiotics.

  • CN114957311A: Discloses nanoparticle formulations for enhanced blood-brain barrier penetration.

Future Research Directions

Unresolved Mechanistic Questions

  • Receptor Specificity: Whether the compound selectively inhibits COX-2 over COX-1 remains unverified in human cell lines.

  • Metabolic Fate: Phase I/II metabolism pathways require elucidation using LC-MS/MS techniques.

Clinical Translation Challenges

  • Formulation Stability: The sulfonamide group’s susceptibility to hydrolysis in gastric pH necessitates enteric coating strategies.

  • Resistance Mitigation: Combination therapies with existing antimicrobials may delay resistance development in Gram-positive pathogens.

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